HDS 029
概要
科学的研究の応用
HDS-029 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the inhibition of tyrosine kinases.
Biology: HDS-029 is employed in cell biology to investigate the role of ErbB receptors in cell signaling and proliferation.
Medicine: The compound is used in preclinical studies to evaluate its potential as a therapeutic agent for cancers that overexpress ErbB receptors.
Industry: HDS-029 is utilized in the development of new cancer treatments and in the screening of potential drug candidates .
作用機序
HDS-029は、ErbB受容体の自己リン酸化を阻害することで効果を発揮します。この化合物は、これらの受容体のATP結合部位に結合し、リン酸化とそれに続く下流シグナル伝達経路の活性化を阻止します。 この阻害は、ErbB受容体を過剰発現するがん細胞における細胞増殖の抑制とアポトーシスの増加につながります .
類似の化合物との比較
HDS-029は、以下のような他のチロシンキナーゼ阻害剤と比較されます。
ゲフィチニブ: 別のEGFR阻害剤ですが、結合親和性と選択性プロファイルが異なります。
エルロチニブ: ゲフィチニブに似ていますが、副作用プロファイルと臨床応用が異なります。
ラパチニブ: EGFRとHER2の両方を阻害しますが、薬物動態と臨床的用途が異なります。
HDS-029は、複数のErbB受容体に対する強力な阻害と、その特異的な結合特性により、研究と潜在的な治療的応用の両方における貴重なツールとなっています .
生化学分析
Biochemical Properties
HDS 029 is a synthetic organic compound with the chemical name N-(4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl)but-2-ynamide . It exhibits high potency in inhibiting the ErbB receptor family, with IC50 values of 0.3 nM for ErbB1 (EGFR), 0.5 nM for ErbB4, and 1.1 nM for ErbB2 . This compound inhibits EGF-induced ErbB1 autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting key signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway . This inhibition leads to reduced cell proliferation, migration, and survival, particularly in cancer cells . This compound also affects gene expression and cellular metabolism by modulating the activity of downstream signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of the ErbB receptors, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of tyrosine residues on the receptors, which is essential for the activation of downstream signaling pathways . As a result, this compound effectively blocks the signaling cascades that promote cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of ErbB receptor activity, resulting in prolonged suppression of cancer cell growth and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound also affects metabolic flux and metabolite levels by modulating the activity of key signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on the ErbB receptors .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and cell membrane . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . The subcellular localization of this compound is crucial for its ability to effectively inhibit the ErbB receptors and modulate downstream signaling pathways .
準備方法
HDS-029の合成には、いくつかの重要なステップが含まれます。
出発物質: 合成は、3-クロロ-4-フルオロアニリンとピリド[3,4-d]ピリミジン誘導体の調製から始まります。
カップリング反応: 3-クロロ-4-フルオロアニリンは、パラジウム触媒クロスカップリング反応を用いてピリド[3,4-d]ピリミジンとカップリングされます。
アミド化: 得られた中間体は、2-ブチノ酸とアミド化されて、最終生成物であるHDS-029が形成されます。
HDS-029の工業生産方法では、高収率と純度を確保し、大規模生産に対応するために、これらの合成経路を最適化する必要があるでしょう .
化学反応の分析
HDS-029は、以下を含むさまざまな化学反応を起こします。
酸化: HDS-029は、特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: この化合物は、還元されて、アミンまたは他の還元された誘導体を形成することができます。
置換: HDS-029は、特に芳香環において、ハロゲン原子が他の置換基に置き換えられる置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤、水素化リチウムアルミニウムのような還元剤、および置換反応のための求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
HDS-029は、科学研究において幅広い用途を持っています。
化学: チロシンキナーゼ阻害の研究のためのモデル化合物として使用されます。
生物学: HDS-029は、細胞生物学において、細胞シグナル伝達と増殖におけるErbB受容体の役割を調査するために使用されます。
医学: この化合物は、ErbB受容体を過剰発現するがんの治療薬としての可能性を評価するための前臨床研究で使用されます。
類似化合物との比較
HDS-029 is compared with other tyrosine kinase inhibitors such as:
Gefitinib: Another EGFR inhibitor, but with different binding affinities and selectivity profiles.
Erlotinib: Similar to gefitinib, but with a different side effect profile and clinical applications.
Lapatinib: Inhibits both EGFR and HER2, but with different pharmacokinetics and clinical uses.
HDS-029 is unique due to its potent inhibition of multiple ErbB receptors and its specific binding characteristics, making it a valuable tool in both research and potential therapeutic applications .
特性
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSDPPZXRJQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468712 | |
Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881001-19-0 | |
Record name | HDS-029 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881001190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HDS-029 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN0X0Q76F1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。